molecular formula C13H20Cl2N2O B14675122 4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol CAS No. 38339-22-9

4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol

Cat. No.: B14675122
CAS No.: 38339-22-9
M. Wt: 291.21 g/mol
InChI Key: BQAHCFXTJMGEQB-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol is a complex organic compound with a unique structure that includes amino, dichloro, and benzenemethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol typically involves multiple steps. One common method includes the reaction of 4-amino-3,5-dichlorobenzaldehyde with 2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or chloroform, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification methods. The use of automated systems for monitoring and controlling reaction conditions ensures consistency and high yield. Industrial production may also involve additional steps to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,5-dichlorophenacylbromide: Another compound with similar functional groups but different reactivity and applications.

    4-Amino-3,5-dichlorobenzonitrile: Shares the amino and dichloro groups but has a different overall structure and properties.

Uniqueness

4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

38339-22-9

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(2,2-dimethylpropylamino)ethanol

InChI

InChI=1S/C13H20Cl2N2O/c1-13(2,3)7-17-6-11(18)8-4-9(14)12(16)10(15)5-8/h4-5,11,17-18H,6-7,16H2,1-3H3

InChI Key

BQAHCFXTJMGEQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Origin of Product

United States

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